![molecular formula C23H18O4 B14618919 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid CAS No. 60878-10-6](/img/structure/B14618919.png)
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an acryloyl group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate This intermediate can be synthesized through the nucleophilic substitution of a benzyloxy group onto a phenyl ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Benzoquinones and other oxidized derivatives.
Reduction: Saturated compounds with reduced double bonds.
Substitution: Nitro, sulfo, or other substituted derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acryloyl and benzoic acid moieties can engage in covalent bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[2-(Methoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Ethoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Phenoxy)phenyl]acryloyl}benzoic acid
Uniqueness
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60878-10-6 |
|---|---|
Molekularformel |
C23H18O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[3-(2-phenylmethoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C23H18O4/c24-21(19-11-5-6-12-20(19)23(25)26)15-14-18-10-4-7-13-22(18)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
InChI-Schlüssel |
AREIOLWAMNBPSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


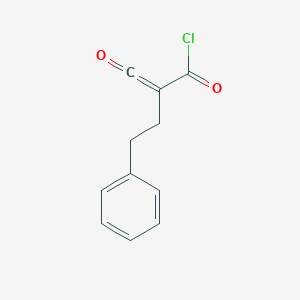

![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

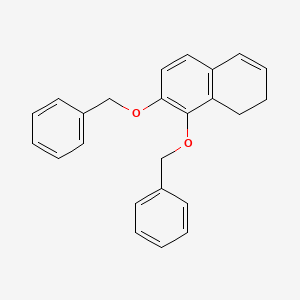
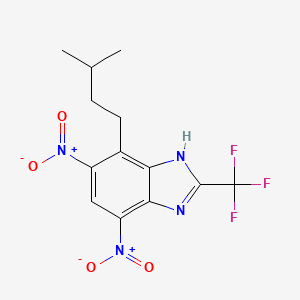
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
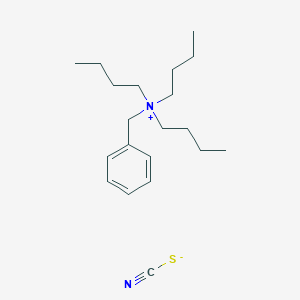
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)

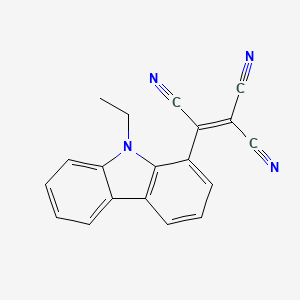
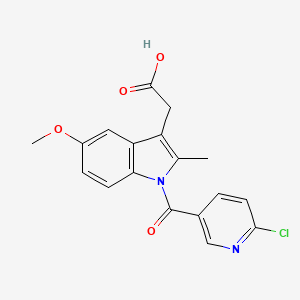
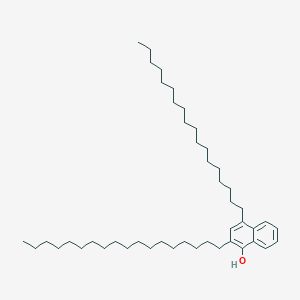
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
